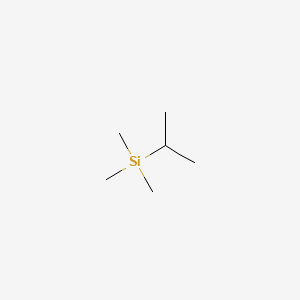
2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 3-phenylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: 2-(dimethylamino)ethyl (2E)-3-phenylpropan-1-ol.
Substitution: Various substituted esters or amines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(dimethylamino)ethyl acrylate: Another similar ester with applications in coatings and adhesives.
2-(dimethylamino)ethanol: A precursor in the synthesis of various esters and amides.
Uniqueness
2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate is unique due to its specific structural features that combine the properties of both the dimethylamino group and the phenylprop-2-enoate moiety
Propiedades
Número CAS |
46742-18-1 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3/b9-8+ |
Clave InChI |
BWJAQVSVFPHGSU-CMDGGOBGSA-N |
SMILES isomérico |
CN(C)CCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CN(C)CCOC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



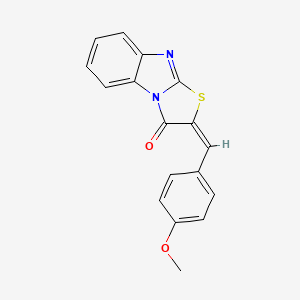
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)

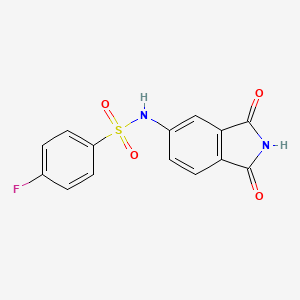

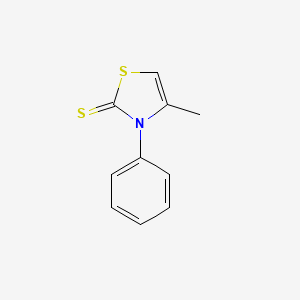
methyl}phenol](/img/structure/B14160020.png)
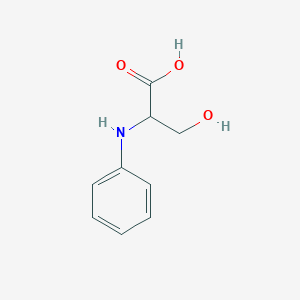
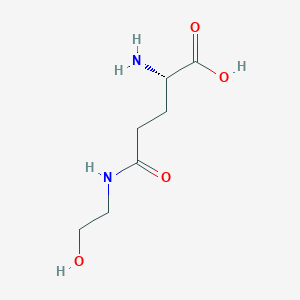

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
